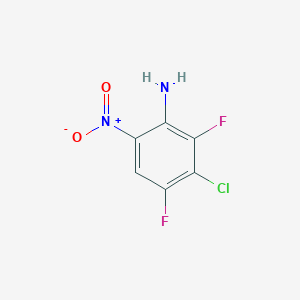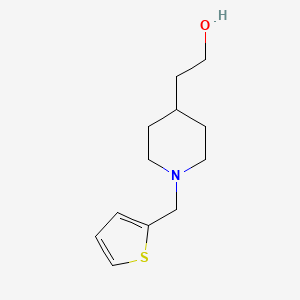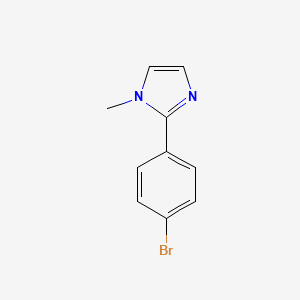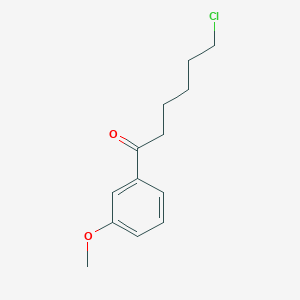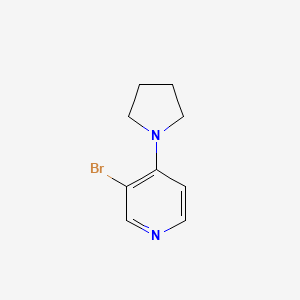
3-Bromo-4-(pyrrolidin-1-yl)pyridine
Vue d'ensemble
Description
3-Bromo-4-(pyrrolidin-1-yl)pyridine is a chemical compound that consists of a pyrrolidinyl group attached to the 4-position of pyridine . It is related to other compounds such as 3-Bromo-2-fluoro-6-(pyrrolidin-1-yl)pyridine .
Synthesis Analysis
The synthesis of pyrrolidine derivatives, including 3-Bromo-4-(pyrrolidin-1-yl)pyridine, can be achieved through various methods. One common approach involves the N-heterocyclization of primary amines with diols . Another method involves the functionalization of preformed pyrrolidine rings, such as proline derivatives .Molecular Structure Analysis
The molecular structure of 3-Bromo-4-(pyrrolidin-1-yl)pyridine is characterized by a pyrrolidinyl group attached to the 4-position of pyridine . The structure can be represented by the SMILES stringFc1nc(ccc1Br)N2CCCC2 .
Applications De Recherche Scientifique
Synthesis and Antibacterial Activity
One application of 3-Bromo-4-(pyrrolidin-1-yl)pyridine is in synthesizing new cyanopyridine derivatives with potential antibacterial activity. For example, 2-Bromo-4-(pyrrolidin-1-yl)pyridine-3-carbonitrile has been used as a substrate to synthesize derivatives exhibiting antimicrobial activity against various aerobic and anaerobic bacteria. These compounds showed minimal inhibitory concentration values ranging from 6.2 to 100 µg/mL, indicating their effectiveness in inhibiting bacterial growth (Bogdanowicz et al., 2013).
Microbiological Activity
Another study focused on synthesizing 2-mercapto-4-(pyrrolidin-1-yl)pyridine derivatives starting from 2-bromo-4-(pyrrolidin-1-yl)pyridine-3-carbonitrile. These derivatives showed significant bacteriostatic and antituberculosis activity, highlighting the compound's potential in developing new antibacterial agents (Miszke et al., 2008).
Photophysical Studies
In photophysical research, compounds like 2-(3-bromo-1H-pyrazol-5-yl)pyridine, a related derivative, have been studied for their unique photoreactions. These studies include exploring excited-state intramolecular and intermolecular proton transfer, contributing to the understanding of photophysical properties in similar compounds (Vetokhina et al., 2012).
Synthesis of Time-Resolved Fluorescence Immunoassay Chelates
A bifunctional chelate intermediate for time-resolved fluorescence immunoassay, 4-bromo-2,6-bis(3-(bromomethyl)-1H-pyrazol-1-yl)pyridine, was synthesized from a related bromo-pyridine compound. This synthesis contributes to the development of biochemical assays and diagnostic tools (Pang Li-hua, 2009).
Propriétés
IUPAC Name |
3-bromo-4-pyrrolidin-1-ylpyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11BrN2/c10-8-7-11-4-3-9(8)12-5-1-2-6-12/h3-4,7H,1-2,5-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBBBWYVLXDPSHM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=C(C=NC=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BrN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10444052 | |
| Record name | 3-bromo-4-(pyrrolidin-1-yl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10444052 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-4-(pyrrolidin-1-yl)pyridine | |
CAS RN |
257937-23-8 | |
| Record name | 3-bromo-4-(pyrrolidin-1-yl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10444052 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



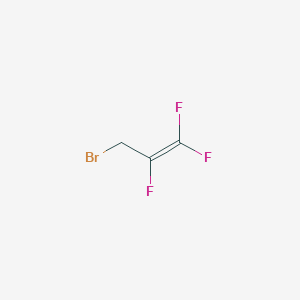
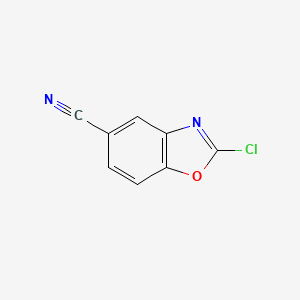
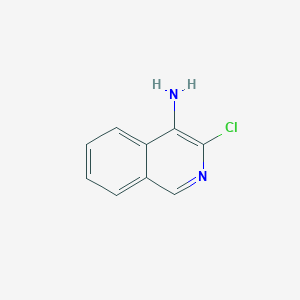
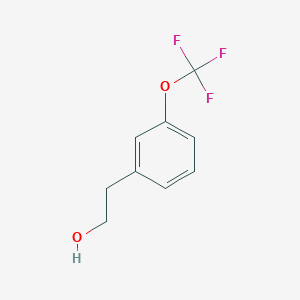
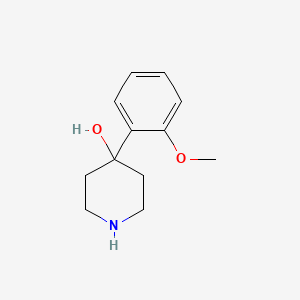
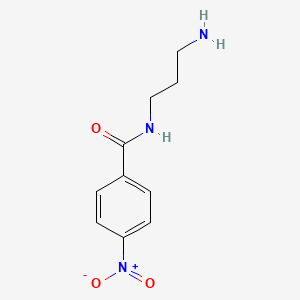
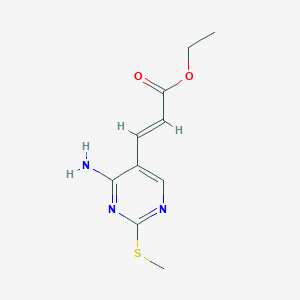
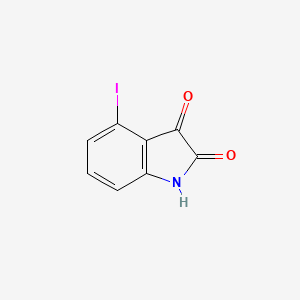
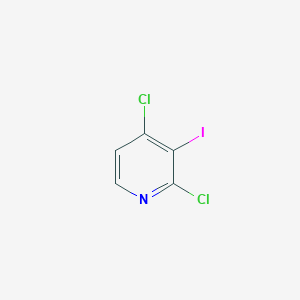
![3-Oxo-3,4-dihydro-2H-benzo[b][1,4]oxazine-6-carbonitrile](/img/structure/B1313223.png)
